2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is a synthetic compound with the molecular formula C16H18N2O3 and a molecular weight of 286.331 g/mol. This compound is known for its versatile applications in various scientific experiments and research fields.
Preparation Methods
The synthesis of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione involves several steps. One common method includes the reaction of indane-1,3-dione with 2-(morpholin-4-yl)ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects and as a tool for understanding biological processes . Additionally, it finds applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can act as an electron acceptor, participating in redox reactions and influencing various biochemical pathways . Its effects are mediated through its ability to form stable complexes with other molecules, thereby modulating their activity .
Comparison with Similar Compounds
2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and indanedione . its unique structure, which includes the morpholin-4-ylethylamino group, distinguishes it from these compounds . This unique feature contributes to its specific chemical reactivity and biological activity .
Similar compounds include:
Properties
IUPAC Name |
3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)inden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15-12-3-1-2-4-13(12)16(20)14(15)11-17-5-6-18-7-9-21-10-8-18/h1-4,11,19H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJKZVXWGTUNPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.